5-Bromoquinazolin-6-ylthiourea
描述
Contextualizing Quinazoline (B50416) and Thiourea (B124793) Derivatives in Medicinal Chemistry
The foundational structure of 5-Bromoquinazolin-6-ylthiourea is built upon quinazoline and thiourea moieties, both of which are considered "privileged structures" in medicinal chemistry due to their recurring presence in a multitude of biologically active compounds. tandfonline.comnih.gov
Quinazoline Derivatives: The quinazoline framework, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the development of therapeutic agents. arabjchem.org This scaffold is present in several FDA-approved drugs, including anticancer agents like Gefitinib (B1684475), Erlotinib (B232), and Lapatinib, which function as kinase inhibitors. arabjchem.org The versatility of the quinazoline ring allows for substitutions at various positions, leading to a wide spectrum of pharmacological effects. ekb.eg Research has extensively documented their potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive agents. researchgate.net The inclusion of a bromine atom, as seen in this compound, can significantly influence a compound's biological activity, potentially enhancing its interaction with target enzymes and improving its efficacy. ekb.egontosight.ai
Thiourea Derivatives: Thiourea and its derivatives are also of significant interest in medicinal chemistry, exhibiting a broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. tandfonline.com The thiourea functional group is known to enhance the anticancer activity of parent molecules. tjpr.org The ability of the sulfur and nitrogen atoms in the thiourea moiety to form hydrogen bonds and coordinate with metal ions is a key factor in their biological function. tandfonline.com The hybridization of thiourea with other heterocyclic systems, such as quinazoline, has been a successful strategy in designing novel compounds with enhanced potency. tjpr.org
Significance of this compound as a Research Chemical
The primary significance of this compound in the current research landscape is its role as an analytical standard and certified reference material. sigmaaldrich.com It is specifically identified as "Brimonidine Impurity D" or "Brimonidine Related Compound B," a critical component in the quality control of Brimonidine tartrate, a medication used to treat glaucoma. chemicalbook.comlgcstandards.comsynzeal.com The synthesis and characterization of this compound are crucial for developing and validating analytical methods to ensure the purity and safety of the final pharmaceutical product.
The synthesis of this compound can be achieved through the reaction of 5-bromoquinoxaline (B1268445) with thiourea. evitachem.com An alternative pathway involves the treatment of 5-bromo-6-aminoquinoxaline with thiophosgene (B130339) to form an isothiocyanate intermediate, which is then reacted to yield the thiourea derivative. google.com
Below is a table detailing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 842138-74-3 |
| Molecular Formula | C9H7BrN4S |
| Molecular Weight | 283.15 g/mol |
| IUPAC Name | (5-bromoquinoxalin-6-yl)thiourea |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents |
This table is based on data from multiple chemical supplier and database sources. chemicalbook.comlgcstandards.comamerigoscientific.comnih.gov
Overview of Current Research Landscape and Future Directions
The current body of scientific literature on this compound is predominantly focused on its identity and detection as a pharmaceutical impurity. There is a notable absence of dedicated studies investigating its potential biological activities as a standalone agent.
However, the well-documented pharmacological importance of both the quinazoline and thiourea scaffolds provides a strong rationale for future research into this compound. The combination of a brominated quinazoline ring with a thiourea moiety in a single molecule presents a compelling case for its evaluation in various biological assays.
Future Directions for Research could include:
Anticancer Screening: Given that many quinazoline-thiourea hybrids have demonstrated potent anticancer activity, this compound should be evaluated against a panel of cancer cell lines. tandfonline.comtjpr.orggsconlinepress.com Studies could explore its potential as a kinase inhibitor, a common mechanism of action for quinazoline-based drugs. ekb.eg
Antimicrobial and Anti-inflammatory Assays: The general antimicrobial and anti-inflammatory properties of both parent scaffolds suggest that this compound could exhibit similar activities. researchgate.netresearchgate.net
Enzyme Inhibition Studies: The thiourea group is known to interact with various enzymes. Investigating the inhibitory potential of this compound against specific enzymes could uncover novel therapeutic targets.
Computational and Docking Studies: In silico studies could predict the potential biological targets of this compound and guide further experimental work.
Structure
3D Structure
属性
IUPAC Name |
(5-bromoquinazolin-6-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4S/c10-8-5-3-12-4-13-6(5)1-2-7(8)14-9(11)15/h1-4H,(H3,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFNCBNWRMMMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C(=C1NC(=S)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Methodologies for 5 Bromoquinazolin 6 Ylthiourea
Reaction Pathways for the Synthesis of 5-Bromoquinazolin-6-ylthiourea
The synthesis of this compound is a multi-step process that begins with the construction of the core quinazoline (B50416) ring, followed by the introduction of the bromo and thiourea (B124793) functionalities at the desired positions. A plausible synthetic route commences from a substituted benzonitrile (B105546) precursor, leading to the key intermediate, 6-amino-5-bromoquinazoline, which is then converted to the final thiourea derivative.
A potential pathway for the synthesis of the key intermediate, 6-amino-5-bromoquinazoline, can be adapted from methodologies used for synthesizing similarly substituted quinazolines and quinoxalines. One such approach involves starting with 2-amino-5-nitrobenzonitrile (B98050). This starting material can be treated with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) to form an intermediate amidine, which then undergoes cyclization with an appropriate amine in acetic acid to yield a 6-nitroquinazoline (B1619102) derivative. nih.gov The subsequent reduction of the nitro group at the 6-position is a critical step to introduce the amino functionality. This reduction can be effectively carried out using iron powder and ammonium (B1175870) chloride in a mixture of isopropyl alcohol and water. nih.gov
Following the formation of the 6-aminoquinazoline, the next crucial step is the regioselective bromination at the 5-position. A method for the synthesis of 5-bromo-6-aminoquinoxaline, a related heterocyclic compound, utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) as a brominating agent in a halogenated solvent like dichloromethane (B109758) to achieve high selectivity. google.com This methodology could potentially be applied to 6-aminoquinazoline to yield 6-amino-5-bromoquinazoline.
The final step in the synthesis of this compound involves the conversion of the 6-amino group into a thiourea. This transformation can be achieved through several established methods. One common approach is the reaction of the amine with an isothiocyanate. Alternatively, the amino group can be converted into an isothiocyanate intermediate, which is then reacted with an amine. A one-pot synthesis of quinazolin-4-ylidenethioureas has been reported, which proceeds through an N-(2-cyanophenyl)benzimidoyl isothiocyanate intermediate. mdpi.com While this method targets a different position on the quinazoline ring, the underlying principle of forming a thiourea derivative from an amino precursor is applicable. A more direct method involves the reaction of the amino compound with a thiocarbonyl transfer reagent, such as thiophosgene (B130339), to form an isothiocyanate, followed by reaction with ammonia (B1221849) or an amine. organic-chemistry.orgbeilstein-journals.org
Investigation of Reagents and Reaction Conditions
The successful synthesis of this compound hinges on the careful selection of reagents and optimization of reaction conditions for each step.
For the formation of the 6-nitroquinazoline core , the reaction of 2-amino-5-nitrobenzonitrile with DMF-DMA is typically conducted in a non-polar solvent like toluene (B28343) at elevated temperatures (e.g., 110 °C). nih.gov The subsequent cyclization with an amine in acetic acid is also performed at a high temperature, around 120 °C. nih.gov
The reduction of the nitro group is a well-established transformation. The use of iron powder in the presence of ammonium chloride in a protic solvent mixture like isopropanol/water at reflux temperature (around 110 °C) is a common and effective method. nih.gov
Bromination at the 5-position requires a regioselective approach. The use of 1,3-dibromo-5,5-dimethylhydantoin in dichloromethane at a controlled temperature (e.g., 20 °C) has been shown to be effective for the synthesis of 5-bromo-6-aminoquinoxaline and could be a suitable method for the quinazoline analog. google.com
The conversion of the amino group to thiourea can be achieved under various conditions. The reaction with an isothiocyanate is often carried out in a polar aprotic solvent like acetone (B3395972) at room temperature. mdpi.com If proceeding through an isothiocyanate intermediate formed from the amine, reagents like thiophosgene are typically used in a non-polar solvent, followed by the addition of an amine. The use of aqueous medium for the synthesis of thioureas from amines and carbon disulfide has also been reported as an environmentally friendly alternative. organic-chemistry.org
Optimization of Synthetic Yields and Purity
Optimizing the yield and purity of this compound requires careful control over each synthetic step. Purification of intermediates is crucial to prevent the carryover of impurities that could interfere with subsequent reactions.
In the initial cyclization step, controlling the reaction time and temperature is essential to maximize the yield of the desired 6-nitroquinazoline and minimize the formation of side products. Chromatographic purification of the product is often necessary.
For the reduction of the nitro group, the reaction progress should be monitored, for instance by thin-layer chromatography (TLC), to ensure complete conversion without over-reduction of the quinazoline ring. Work-up procedures involving filtration to remove the iron catalyst and subsequent extraction are important for obtaining a pure product.
The regioselective bromination is a critical step where optimization of the stoichiometry of the brominating agent and reaction time is key to achieving high selectivity and avoiding the formation of di-brominated or other isomeric products.
Finally, in the thiourea formation step, the choice of solvent and base (if required) can significantly impact the reaction rate and yield. Purification of the final product, this compound, would likely involve recrystallization or column chromatography to obtain a high-purity compound suitable for further studies.
Strategies for the Derivatization and Structural Modification of this compound
The this compound scaffold presents multiple opportunities for derivatization and structural modification to explore its chemical space and potential applications. The primary sites for modification include the thiourea moiety, the bromine atom at the 5-position, and potentially other positions on the quinazoline ring.
Synthesis of Novel Quinazoline-Thiourea Conjugates
The thiourea group of this compound is a versatile handle for creating a diverse library of novel conjugates. The terminal amino group of the thiourea can be readily acylated, alkylated, or reacted with various electrophiles to introduce a wide range of substituents.
For instance, reaction with different isothiocyanates or isocyanates can lead to the formation of N,N'-disubstituted thioureas and ureas, respectively. These reactions allow for the introduction of various aryl, alkyl, and heterocyclic moieties, which can significantly alter the physicochemical properties of the parent molecule. The synthesis of such derivatives often involves straightforward condensation reactions in a suitable solvent. nih.gov
Furthermore, the sulfur atom of the thiourea is nucleophilic and can be alkylated to form S-alkylisothiourea derivatives. These derivatives can serve as intermediates for further transformations or as final compounds with potentially distinct biological profiles.
Exploration of Substituent Effects on Chemical Reactivity
The electronic and steric nature of substituents on the this compound scaffold can profoundly influence its chemical reactivity. The bromine atom at the 5-position is an electron-withdrawing group, which can affect the electron density of the quinazoline ring system and the reactivity of the thiourea moiety.
Replacing the bromine atom with other substituents can be achieved through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This would allow for the introduction of aryl, heteroaryl, or amino groups at the 5-position, thereby modulating the electronic properties of the molecule.
The nature of the substituent at the 5-position can, in turn, influence the acidity of the N-H protons of the thiourea group and the nucleophilicity of the sulfur atom. For example, the introduction of a strong electron-donating group at the 5-position would be expected to increase the electron density on the thiourea moiety, potentially enhancing its nucleophilicity.
Development of Diverse Analogs for Structure-Activity Relationship Studies
To conduct comprehensive structure-activity relationship (SAR) studies, a diverse library of analogs of this compound can be synthesized. These studies are crucial for understanding how different structural features contribute to the molecule's properties.
Table 1: Potential Modifications of this compound for SAR Studies
| Position of Modification | Type of Modification | Rationale for Modification |
| Thiourea Moiety (N-terminus) | Alkylation, Arylation | To explore the impact of steric bulk and electronic effects on activity. |
| Acylation | To introduce hydrogen bond acceptors and modulate lipophilicity. | |
| Formation of heterocycles | To create more complex and rigid structures. | |
| 5-Position (Bromo) | Replacement with other halogens (Cl, F) | To investigate the effect of halogen size and electronegativity. |
| Replacement with alkyl or aryl groups | To study the influence of lipophilicity and steric hindrance. | |
| Replacement with electron-donating/withdrawing groups | To probe the electronic requirements for activity. | |
| Quinazoline Ring (other positions) | Substitution at C2, C4, C7, C8 | To explore the overall substitution pattern tolerance. |
SAR studies on other quinazoline derivatives have provided valuable insights that can guide the design of analogs of this compound. For instance, studies on 4(3H)-quinazolinone antibacterials have shown that substitution at the C6 position with a bromo group was not well-tolerated for antibacterial activity, suggesting that this position is sensitive to substitution. acs.org In contrast, for some quinazolinone-based inhibitors, the presence of a bromo substituent at certain positions was found to be favorable for activity. mdpi.com
The following table summarizes some reported SAR findings for related quinazoline derivatives, which could inform the design of novel analogs based on the this compound scaffold.
Table 2: Summary of Selected Structure-Activity Relationship Findings for Quinazoline Derivatives
| Quinazoline Scaffold | Position of Substitution | Substituent Effect on Activity | Reference |
| 4(3H)-Quinazolinone | 6-position | Bromo group led to a loss of antibacterial activity. | acs.org |
| Quinazolinone | Varies | Bromo substitution can be favorable for certain inhibitory activities. | mdpi.com |
| 2,4,6-Trisubstituted Quinazolines | 6-position | Iodo group was detrimental to antimicrobial activity. | nih.gov |
| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | Varies | Structure-activity relationships have been explored for anticancer activity. | researchgate.net |
These findings highlight the importance of systematic modification and biological evaluation to elucidate the SAR for this particular class of compounds. The development of a diverse set of analogs of this compound will be instrumental in identifying key structural features that govern its chemical and biological properties.
Biological Activity and Pharmacological Investigations of 5 Bromoquinazolin 6 Ylthiourea
Research into Anticancer Potential
There is no specific information available in the reviewed scientific literature regarding the anticancer potential of 5-Bromoquinazolin-6-ylthiourea. The following subsections represent standard assays and analyses conducted to evaluate the anticancer properties of a compound, but no such data has been published for this specific molecule.
Cellular Viability and Proliferation Assays
No studies detailing the effect of this compound on the viability and proliferation of cancer cell lines were found. Consequently, no data on parameters such as IC50 values (the concentration of a drug that inhibits a biological process by 50%) is available.
Mechanisms of Apoptosis Induction
There are no published investigations into the mechanisms by which this compound might induce apoptosis (programmed cell death) in cancer cells. Research in this area would typically involve assessing the activation of caspases, changes in mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins.
Cell Cycle Perturbation Analysis
No data exists on the effects of this compound on the cell cycle of cancerous cells. Such studies would typically use flow cytometry to determine if the compound causes cell cycle arrest at specific phases (e.g., G1, S, or G2/M), which can be an indicator of an anticancer effect.
Target Identification and Validation (e.g., CDK4/6 inhibition)
There is no evidence in the literature to suggest that this compound has been investigated as an inhibitor of any specific cancer-related targets, including Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Target identification and validation are critical steps in understanding a compound's mechanism of action.
Evaluation of Antimicrobial Properties
Similar to the lack of anticancer research, there is no specific information available regarding the antimicrobial properties of this compound.
Spectrum of Activity against Bacterial Strains
No studies were found that evaluated the antimicrobial activity of this compound against a spectrum of bacterial strains. Therefore, no data, such as Minimum Inhibitory Concentration (MIC) values, is available to characterize its potential as an antimicrobial agent.
Antifungal Efficacy Studies
Thiourea (B124793) derivatives incorporating a quinazoline (B50416) or quinazolinone core have demonstrated notable antifungal properties. tandfonline.comacs.org Studies have evaluated these compounds against a range of pathogenic fungi, indicating that the inclusion of thiourea and other heterocyclic moieties can significantly enhance the antifungal potential of the parent quinazolinone structure. tandfonline.com
Research on new quinazolinone derivatives featuring thiourea groups has shown efficacy against fungal strains such as Aspergillus niger and Candida albicans. tandfonline.comresearchgate.net For instance, certain triazolo[4,3-a]quinazoline analogs, which are structurally related, exhibited superior activity against Candida albicans when compared to the standard antifungal agent Griseofulvin. nih.gov Similarly, other research has highlighted that specific thiourea derivatives containing a quinazoline framework show significant inhibition rates against pathogens like Botrytis cinerea and Magnaporthe oryzae at low concentrations. acs.org
Antifungal Activity of Related Quinazoline-Thiourea Derivatives
This table summarizes the observed antifungal efficacy of various quinazoline-thiourea analogs against different fungal species as reported in literature.
| Compound Class | Fungal Strain | Observed Activity | Reference |
|---|---|---|---|
| Quinazolinone-thiourea derivatives | Aspergillus niger | Good antifungal activity | tandfonline.com |
| Quinazolinone-thiourea derivatives | Candida albicans | Good antifungal activity | tandfonline.comresearchgate.net |
| Triazolo[4,3-a]quinazoline analogs | Candida albicans | Higher activity (1.14-1.21% more) than Griseofulvin | nih.gov |
| Quinazoline-thiourea derivative (Compound 83) | Botrytis cinerea | >80% inhibition at 20 mg/L | acs.org |
| Quinazoline-thiourea derivative (Compound 83) | Magnaporthe oryzae | >80% inhibition at 20 mg/L | acs.org |
Mechanistic Insights into Antimicrobial Action
The antimicrobial effects of thiourea-containing compounds are believed to stem from several mechanisms of action. A primary proposed mechanism involves the disruption of the microbial plasma membrane. nih.gov Due to their lipophilic nature, these molecules can partition into the lipid bilayer of cell membranes, leading to increased fluidity and permeability. nih.gov This disturbance can cause the leakage of essential intracellular components, ultimately leading to cell death. nih.gov
More specific molecular targets have been identified through computational and experimental studies. Molecular docking investigations of novel acyl thiourea derivatives suggest that their antifungal action may be due to the inhibition of key fungal enzymes such as 14α-demethylase (CYP51) and N-myristoyltransferase (NMT). nih.gov These enzymes are crucial for fungal cell wall integrity and survival. Further research on related thienopyrimidinone derivatives, which share structural similarities, has pointed to another potential enzyme target: tRNA (Guanine37-N1)-methyltransferase (TrmD). nuph.edu.ua Inhibition of TrmD disrupts bacterial protein synthesis, highlighting it as a promising target for new antibiotics. nuph.edu.ua
Anti-Inflammatory Research Applications
Quinazoline derivatives and compounds containing the thiourea moiety have been identified as possessing potential anti-inflammatory properties. nbinno.commdpi.com Inflammation is a complex biological response implicated in numerous diseases, and the arachidonic acid pathway, which involves cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, is a key target for anti-inflammatory drugs. researchgate.net
Inhibition of Inflammatory Mediators (e.g., COX, LOX)
A modern strategy in anti-inflammatory drug design is the dual inhibition of both COX-2 and 5-LOX enzymes. nih.gov This approach aims to block the production of both prostaglandins (B1171923) and leukotrienes, which may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. nih.govnih.gov
Research into various heterocyclic compounds, including those with thiazole (B1198619) and thiourea structures, has focused on their potential as dual COX/LOX inhibitors. mdpi.comuniroma2.it For example, a study on new thiourea derivatives of naproxen (B1676952) revealed that while they did not significantly inhibit COX-2, some derivatives were potent inhibitors of 5-LOX. mdpi.com Specifically, one derivative of m-anisidine (B1676023) (compound 4 in the study) showed a very low IC50 value for 5-LOX inhibition, indicating strong activity. mdpi.com This highlights the potential for thiourea-based compounds to selectively target specific inflammatory pathways. mdpi.com
Inhibition of Inflammatory Enzymes by Related Thiourea Derivatives
This table presents data on the inhibitory activity of thiourea analogs against key inflammatory enzymes, cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
| Compound Class/Derivative | Enzyme | Inhibitory Activity (IC50 or % Inhibition) | Reference |
|---|---|---|---|
| Naproxen-thiourea derivatives (aromatic amines) | COX-2 | No significant inhibition (>100 µM) | mdpi.com |
| Naproxen-thiourea derivative of m-anisidine | 5-LOX | IC50 = 0.30 µM | mdpi.com |
| Naproxen-thiourea derivatives (compounds 2-5) | In vivo edema | 47% to 54% inhibition | mdpi.com |
In Vitro and In Vivo Models of Inflammation
In vitro models allow for the investigation of cellular and molecular mechanisms. accscience.comnih.gov A common model uses lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. nih.gov LPS induces an inflammatory response in these cells, leading to the production of mediators like nitric oxide (NO) and the expression of enzymes like COX-2 and iNOS. nih.gov Studies on related pyrimidine-2(1H)-thione compounds have shown that they can reduce the production of these inflammatory markers in a dose-dependent manner in LPS-induced RAW 264.7 cells, demonstrating their anti-inflammatory activity at the cellular level. nih.gov
Other Investigated Biological Activities
Beyond antimicrobial and anti-inflammatory research, quinazoline-thiourea derivatives are explored for other potential therapeutic properties.
Antioxidant Activity Profiling
Oxidative stress is implicated in the pathology of many diseases, making the discovery of new antioxidants a significant research goal. nih.gov The antioxidant potential of quinazolin-4(3H)-one derivatives and thiourea-containing compounds has been evaluated using various in vitro assays. nih.govmdpi.com
Common methods to assess antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov In these tests, the ability of a compound to neutralize these stable free radicals is measured spectrophotometrically, and the results are often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals). Studies on new polyphenolic derivatives of quinazolin-4(3H)-one have identified several compounds with potent radical scavenging activity, in some cases exceeding that of standard antioxidants like Trolox and ascorbic acid. nih.gov Similarly, carboxymethyl chitosan (B1678972) derivatives containing thiourea salts have also shown a strong capacity to scavenge free radicals, indicating that the thiourea group contributes to their antioxidant properties. mdpi.com
Antioxidant Activity of Related Quinazolinone Derivatives
This table shows the half-maximal inhibitory concentration (IC50) values from radical scavenging assays for various quinazolinone analogs, indicating their antioxidant potential.
| Compound Class/Derivative | Assay | Antioxidant Activity (IC50 in µg/mL) | Reference |
|---|---|---|---|
| Polyphenolic Quinazolinone (5a) | ABTS | 2.10 | nih.gov |
| Polyphenolic Quinazolinone (5c) | ABTS | 2.80 | nih.gov |
| Polyphenolic Quinazolinone (5d) | ABTS | 2.50 | nih.gov |
| Polyphenolic Quinazolinone (5a) | DPPH | 3.80 | nih.gov |
| Polyphenolic Quinazolinone (5c) | DPPH | 5.80 | nih.gov |
| Polyphenolic Quinazolinone (5d) | DPPH | 4.90 | nih.gov |
| Ascorbic Acid (Reference) | ABTS | 3.50 | nih.gov |
| Trolox (Reference) | DPPH | 8.80 | nih.gov |
Antimalarial and Antitubercular Potential
A thorough review of published scientific literature reveals a lack of specific studies on the antimalarial and antitubercular activities of this compound. While the broader chemical classes of quinazolines and thioureas have been a subject of interest in the development of antimicrobial and antiparasitic agents, no dedicated research has been found that evaluates this particular compound against Plasmodium species or Mycobacterium tuberculosis.
The quinazoline scaffold is present in various compounds that have been investigated for a range of pharmacological activities, including antimalarial and antitubercular effects. naarini.comnih.govresearchgate.netmdpi.com Similarly, the thiourea moiety is a component of some molecules with demonstrated biological activities. biointerfaceresearch.com However, without direct experimental data for this compound, any discussion of its potential in these areas would be purely speculative. Therefore, based on the current available information, there is no scientific evidence to support or refute the antimalarial or antitubercular potential of this compound.
Exploration of Neuropharmacological Relevance (e.g., Adrenergic Agonism Impurities)
The primary neuropharmacological relevance of this compound stems from its identification as a process impurity in the synthesis of Brimonidine. klivon.comclearsynth.comchemicalbook.comsynthinkchemicals.com Brimonidine is a potent and highly selective α2-adrenergic agonist. wikipedia.orgdrugbank.comtandfonline.com It is used therapeutically to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension and to treat facial erythema associated with rosacea. wikipedia.orgdrugbank.com
The mechanism of action of Brimonidine involves its binding to and activation of α2-adrenergic receptors. wikipedia.orgdrugbank.com This interaction leads to a reduction in aqueous humor production in the eye and an increase in its outflow, thereby lowering intraocular pressure. drugbank.com In the skin, its vasoconstrictive effect on small blood vessels helps to reduce redness. wikipedia.org
Given that this compound is a known impurity, its presence in preparations of Brimonidine is monitored. It is designated as "Brimonidine EP Impurity D" and "Brimonidine Related Compound B" in pharmacopeial contexts. klivon.comsynthinkchemicals.com The potential for this impurity to interact with adrenergic receptors has not been explicitly detailed in publicly available literature. However, as a structurally related compound to the active pharmaceutical ingredient, its characterization is important for ensuring the purity and safety of Brimonidine.
The table below summarizes the relationship between this compound and Brimonidine.
| Feature | This compound | Brimonidine |
| Chemical Role | Impurity | Active Pharmaceutical Ingredient |
| Designation | Brimonidine EP Impurity D, Brimonidine Related Compound B klivon.comsynthinkchemicals.com | α2-Adrenergic Agonist wikipedia.orgdrugbank.com |
| Primary Pharmacological Target | Not explicitly studied | α2-Adrenergic Receptors drugbank.comresearchgate.net |
| Therapeutic Use | None | Treatment of glaucoma and rosacea wikipedia.orgdrugbank.com |
Computational Chemistry and Molecular Modeling Studies of 5 Bromoquinazolin 6 Ylthiourea
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand and its target protein at the molecular level.
Elucidation of Binding Poses with Pharmacological Targets
A thorough search of scientific databases indicates that no specific molecular docking studies have been published that elucidate the binding poses of 5-Bromoquinazolin-6-ylthiourea with any particular pharmacological targets. While it is known to be structurally related to Brimonidine, which acts on alpha-2 adrenergic receptors, specific interaction models for this thiourea (B124793) derivative are not available.
Prediction of Binding Affinities and Receptor Selectivity
Consequently, due to the absence of molecular docking studies, there is no reported data on the predicted binding affinities or the receptor selectivity of this compound. Such predictions are contingent on docking simulations which have not been documented for this compound.
Quantum Mechanical Calculations
Quantum mechanical calculations are employed to investigate the electronic structure and geometry of molecules, providing deep insights into their reactivity and conformational preferences.
Conformation Analysis and Energetic Profiles
Similarly, no dedicated conformational analysis or studies on the energetic profiles of different conformers of this compound have been reported. Such studies are crucial for understanding the molecule's flexibility and its preferred three-dimensional structure, which in turn influences its interaction with biological targets.
Role of 5 Bromoquinazolin 6 Ylthiourea in Impurity Profiling and Drug Development Processes
Characterization as a Synthetic Impurity in Pharmaceutical Compounds
5-Bromoquinazolin-6-ylthiourea is recognized as a process-related impurity associated with the synthesis of Brimonidine. echemi.comchemicalbook.com Brimonidine is an alpha-2 adrenergic agonist used primarily in the treatment of glaucoma to lower intraocular pressure. echemi.com During the manufacturing process of Brimonidine, various starting materials, intermediates, and by-products can lead to the formation of impurities. This compound emerges as one such impurity, often designated in pharmacopoeial references as Brimonidine EP Impurity D or Brimonidine Related Compound B. klivon.comnih.gov
The presence of such impurities is a critical quality attribute that must be monitored and controlled. The structure and properties of this compound are well-defined, facilitating its identification and the development of specific analytical methods for its control.
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Name | This compound echemi.com |
| Synonyms | N-(5-Bromo-6-quinoxalinyl)thiourea, Brimonidine EP Impurity D, Brimonidine Related Compound B klivon.comnih.gov |
| CAS Number | 842138-74-3 echemi.com |
| Molecular Formula | C₉H₇BrN₄S echemi.com |
| Molecular Weight | 283.15 g/mol echemi.com |
| Appearance | Pale Yellow Solid echemi.com |
| Melting Point | 198-202°C echemi.com |
| Boiling Point | 435.4°C at 760 mmHg echemi.com |
| Purity | >95% (as a reference standard) lgcstandards.com |
This table provides key identifiers and physicochemical properties of the impurity.
Methodologies for Impurity Detection and Quantification
To ensure that the level of this compound in Brimonidine API is within acceptable limits, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. Several validated, stability-indicating HPLC methods have been developed for the determination of Brimonidine and its impurities. nih.govresearchgate.net
These methods are designed to be specific, accurate, precise, and linear over a relevant concentration range. A stability-indicating method is particularly important as it can resolve the API from its degradation products and process-related impurities, ensuring that the analytical results are a true reflection of the sample's purity. nih.gov
Table 2: Exemplary HPLC Method Parameters for Brimonidine Impurity Analysis
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Diamonsil C18 column (150 mm × 4.6 mm, 5 μm) nih.govresearchgate.net | Inertsil ODS 3V column (C18) researchgate.net |
| Mobile Phase | Phosphate buffer (10 mM, pH 3.5) with 0.5% triethylamine (B128534) and methanol (B129727) (85:15, v/v) nih.govresearchgate.net | Octane 1-sulfonic acid sodium salt (0.02M, pH 3.5) and acetonitrile (B52724) (64:36 v/v) researchgate.net |
| Flow Rate | 1 mL/min nih.govresearchgate.net | 1 mL/min researchgate.net |
| Detection | UV at 246 nm nih.govresearchgate.net | UV at 254 nm researchgate.net |
| Column Temperature | Ambient researchgate.net | Not Specified |
| Retention Time (Brimonidine) | Approx. 4.3 min nih.govresearchgate.net | Not Specified |
This interactive table outlines typical parameters for HPLC methods used to separate and quantify Brimonidine and its impurities, including this compound. The specific retention time for the impurity would be determined during method validation.
The validation of these analytical procedures is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net For instance, a validated method demonstrated good linearity for Brimonidine tartrate in a concentration range of 0.01–50 μg/mL, with a high correlation coefficient (R² > 0.999). nih.govresearchgate.net The specificity of the method ensures that the peak for Brimonidine is well-resolved from any impurities, with peak purity factors being a key indicator of this separation. nih.govresearchgate.net
Regulatory Considerations for Impurities in Active Pharmaceutical Ingredients
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in APIs. contractpharma.com These guidelines are largely based on the principles established by the ICH. The key guidelines relevant to impurities like this compound are ICH Q3A(R2) for impurities in new drug substances and ICH M7 for mutagenic impurities. jpionline.orggmp-compliance.org
ICH Q3A(R2) provides a framework for the reporting, identification, and qualification of impurities. ich.org It establishes thresholds based on the maximum daily dose of the drug.
Table 3: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table summarizes the thresholds set by the ICH for action regarding impurities in new APIs. The reporting threshold is the level above which an impurity must be reported. The identification threshold is the level above which the structure of the impurity must be determined. The qualification threshold is the level above which the biological safety of the impurity must be established. ich.org
An impurity is considered "qualified" if its level has been adequately justified by safety or clinical studies. ich.org For an impurity like this compound, its level in the final Brimonidine API must be controlled to be at or below the established qualification threshold. If the level exceeds this threshold, extensive toxicological studies may be required to demonstrate its safety.
Furthermore, the ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.org Manufacturers are required to assess impurities for their mutagenic potential. If an impurity is found to be mutagenic, much stricter control limits, often in the range of parts per million (ppm), are applied based on a toxicological concern assessment. The FDA has also issued guidance on the control of specific types of impurities, such as nitrosamines, emphasizing a risk-based approach to their mitigation. khlaw.comfda.gov
Advanced Research Perspectives and Emerging Applications
Combinatorial Chemistry and High-Throughput Screening with 5-Bromoquinazolin-6-ylthiourea Scaffolds
The this compound structure is an ideal candidate for combinatorial chemistry approaches aimed at generating large libraries of diverse molecules for biological screening. The thiourea (B124793) group, in particular, provides a reactive handle for the introduction of a wide array of substituents, allowing for the systematic modification of the compound's physicochemical properties. This approach enables the rapid synthesis of numerous analogues, which can then be subjected to high-throughput screening (HTS) to identify lead compounds for various therapeutic targets.
High-throughput screening has been instrumental in identifying potent quinazoline (B50416) derivatives for a range of diseases. For instance, HTS campaigns have successfully identified quinazoline-based inhibitors of fungal group II introns and the human cytomegalovirus (HCMV) alkaline nuclease. acs.orgnih.govnih.gov In one such effort, a library of 2.5 million compounds was screened to identify a novel allosteric inhibitor of the epidermal growth factor receptor (EGFR). ekb.eg The this compound scaffold, with its potential for diverse functionalization, is well-suited for inclusion in such large-scale screening efforts. The data below illustrates the outcomes of HTS for related quinazoline scaffolds.
| Screening Target | Library Size | Outcome | Reference |
| Fungal Group II Intron | 625,000 | Identification of potent quinazoline inhibitors (IC50 = 3–5 μM) | acs.org |
| HCMV Alkaline Nuclease | Small-molecule library | Discovery of a thioxothiazolo[3,4-a]quinazoline derivative inhibitor | nih.gov |
| EGFR L858R/T790M | 2.5 million | EAI001 identified with an IC50 of 24 nM | ekb.eg |
Nanotechnology Applications and Drug Delivery Systems
The intersection of nanotechnology and medicinal chemistry offers promising avenues for enhancing the therapeutic potential of quinazoline derivatives. researchgate.net Quinazoline-based nanoparticles are being explored as advanced drug delivery systems to improve solubility, bioavailability, and targeted delivery of anticancer agents. researchgate.netacs.org Recent research has highlighted the potential of nanoparticle-based systems to deliver drugs directly to the lungs, significantly improving the efficacy of cancer treatments. acs.org
The structural characteristics of this compound could be leveraged in the design of novel nanocarriers. For example, the quinazoline core could be incorporated into self-assembling nanostructures or attached to the surface of nanoparticles to facilitate targeted delivery to specific tissues or cells. Furthermore, nanotechnology-based delivery systems can help overcome challenges such as poor solubility, which can be a hurdle in the development of oral drug delivery systems for quinazoline-based compounds. omicsonline.org The integration of quinazolines into nanomedicine is a rapidly advancing field with the potential to create more effective and less toxic therapeutic options. researchgate.net
Chemoinformatics and Machine Learning in Compound Optimization
Chemoinformatics and machine learning are playing an increasingly crucial role in modern drug discovery, and the development of quinazoline derivatives is no exception. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies, a key chemoinformatic tool, have been extensively used to understand the relationship between the chemical structure of quinazoline derivatives and their biological activity. nih.govmui.ac.ir These computational models can predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective molecules.
Machine learning algorithms, such as Support Vector Machines (SVM), are being employed to develop predictive QSAR models for quinazoline derivatives with high accuracy. biointerfaceresearch.com These models can analyze large datasets of compounds and identify the key structural features that contribute to their therapeutic effects. For instance, a recent study utilized machine learning to design novel quinazoline derivatives with enhanced anti-proliferative activity against breast cancer cell lines. biointerfaceresearch.com By applying these in silico techniques to this compound, researchers can predict the impact of modifications at the bromo and thiourea positions, thus accelerating the optimization of this scaffold for specific biological targets. researchgate.netnih.gov
Key Computational Techniques in Quinazoline Research:
Quantitative Structure-Activity Relationship (QSAR): Establishes a mathematical relationship between chemical structure and biological activity. nih.govmui.ac.ir
Molecular Docking: Predicts the binding orientation and affinity of a compound to its target protein. mui.ac.irmdpi.com
Molecular Dynamics (MD) Simulations: Simulates the movement of atoms and molecules to understand the dynamic behavior of the compound-target complex. researchgate.net
Machine Learning: Uses algorithms to build predictive models from large datasets of chemical and biological information. mui.ac.irbiointerfaceresearch.com
Translational Research: From Bench to Preclinical Development
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. Many quinazoline derivatives have successfully transitioned from laboratory curiosities to clinically approved drugs, particularly in the field of oncology. biointerfaceresearch.commdpi.com The development of EGFR tyrosine kinase inhibitors like gefitinib (B1684475) and erlotinib (B232) are prime examples of the translational success of the quinazoline scaffold. ekb.egbiointerfaceresearch.com
The journey of a compound like this compound from the research bench to preclinical development involves a series of rigorous evaluations. This includes detailed studies on its mechanism of action, in vitro and in vivo efficacy, and preliminary safety profiling. mdpi.com The extensive body of research on other quinazoline derivatives provides a valuable roadmap for the preclinical development of novel compounds based on this scaffold. For instance, studies on quinazoline-based inhibitors of EGFR have paved the way for the investigation of new derivatives against resistant mutations. japsonline.com The ultimate goal of translational research for this compound would be to develop it into a viable candidate for clinical trials, addressing unmet medical needs in areas such as cancer, infectious diseases, or inflammatory disorders.
常见问题
Q. Critical factors affecting yield :
- Solvent polarity : Higher polarity solvents enhance nucleophilic substitution efficiency.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve bromination regioselectivity .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is essential for isolating pure products.
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DCM, 60°C, 6h | 75 | |
| Thiourea coupling | Thiourea, K₂CO₃, DMSO, 80°C, 18h | 68 |
How is this compound characterized using spectroscopic and chromatographic techniques?
Basic Research Question
Characterization involves:
- 1H/13C-NMR : Confirms regiochemistry and functional groups. For example, thiourea NH protons appear as broad singlets at δ 9.5–10.5 ppm, while aromatic protons show splitting patterns consistent with bromine’s electron-withdrawing effects .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks, with isotopic patterns matching bromine’s natural abundance (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- HPLC-PDA : Purity assessment using C18 columns (MeCN/H₂O mobile phase) with UV detection at 254 nm .
What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Discrepancies in bioactivity data (e.g., anticancer vs. antimicrobial potency) often arise from:
- Assay variability : Differences in cell lines (e.g., HepG2 vs. SKBR-3) or microbial strains .
- Concentration thresholds : Activity may only manifest above 50 µM in certain models .
- Structural analogs : Minor substituent changes (e.g., -Br vs. -Cl) alter binding affinity .
Q. Methodological Solutions :
- Dose-response curves : Establish EC₅₀ values across multiple cell lines .
- Comparative studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Computational docking : Predict binding modes to explain activity variations (e.g., bromine’s steric effects in kinase inhibition) .
How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) and molecular dynamics simulations are used to:
- Identify reactive sites : Bromine at C5 creates electron-deficient centers, favoring attack at C6 .
- Solvent effects : Simulate solvation energies in DMSO vs. THF to optimize reaction kinetics .
- Transition state analysis : Assess energy barriers for SNAr (nucleophilic aromatic substitution) pathways .
Validation : Compare predicted activation energies (ΔG‡) with experimental kinetic data .
What safety protocols are recommended when handling this compound in laboratory settings?
Basic Research Question
- PPE : Impervious gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HBr) .
- Waste disposal : Neutralize brominated waste with NaHCO₃ before disposal .
Q. Emergency Measures :
- Inhalation : Move to fresh air; administer oxygen if necessary .
- Spill management : Absorb with inert material (e.g., vermiculite) and seal in chemical-resistant containers .
How do steric and electronic effects influence the stability of this compound in aqueous media?
Advanced Research Question
- Steric hindrance : The thiourea group at C6 reduces hydrolysis rates by shielding the adjacent bromine .
- Electronic effects : Bromine’s −I effect stabilizes the aromatic ring but increases susceptibility to nucleophilic attack at high pH (>10) .
- pH-dependent degradation : Monitor via HPLC at pH 7.4 (physiological) vs. pH 2 (gastric) to assess drug delivery feasibility .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Exothermic reactions : Bromination requires precise temperature control to avoid side products (e.g., dibrominated derivatives) .
- Solvent recovery : DMSO’s high boiling point complicates large-scale purification; switch to EtOH/H₂O mixtures for easier removal .
- Regioselectivity : Optimize catalyst loading (e.g., 5 mol% ZnCl₂) to maintain >90% purity at multi-gram scales .
How can cross-disciplinary approaches enhance the development of this compound-based therapeutics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
